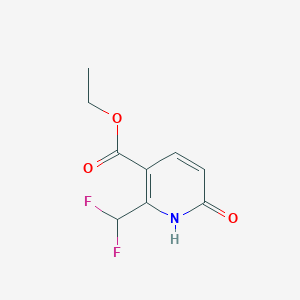

Ethyl 2-(difluoromethyl)-6-hydroxynicotinate

Description

Properties

CAS No. |

919354-84-0 |

|---|---|

Molecular Formula |

C9H9F2NO3 |

Molecular Weight |

217.17 g/mol |

IUPAC Name |

ethyl 2-(difluoromethyl)-6-oxo-1H-pyridine-3-carboxylate |

InChI |

InChI=1S/C9H9F2NO3/c1-2-15-9(14)5-3-4-6(13)12-7(5)8(10)11/h3-4,8H,2H2,1H3,(H,12,13) |

InChI Key |

RFVZVAXTXSLJSL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)C=C1)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Design and Mechanistic Considerations

The synthesis of ethyl 2-(difluoromethyl)-6-hydroxynicotinate requires strategic incorporation of a difluoromethyl group at the 2-position and a hydroxyl group at the 6-position of the nicotinate scaffold. Key challenges include regioselective functionalization and stability of intermediates under fluorination conditions.

Retrosynthetic Analysis

- Core structure : The nicotinate backbone suggests starting from 6-hydroxynicotinic acid or its ester derivatives.

- Difluoromethyl introduction : Electrophilic or nucleophilic fluorination agents, such as diethylaminosulfur trifluoride (DAST) or ClCF₂H, may be employed.

- Protection-deprotection strategies : Temporary protection of the hydroxyl group (e.g., silylation, acetylation) is critical to prevent side reactions during fluorination.

Catalytic Fluorination Strategies

Fluorination methods for introducing the difluoromethyl group (-CF₂H) often rely on transition metal catalysts. A notable analogy is found in the synthesis of ethyl 2,2-difluorohexanoate (CN102241587A), where zinc and nickel chloride hexahydrate (NiCl₂·6H₂O) catalyze the coupling of bromodifluoroacetate with butylene in tetrahydrofuran (THF). Adapting this approach:

Metal-Catalyzed Coupling Reactions

- Catalyst system : NiCl₂·6H₂O (1–5 mol%) with zinc powder as a reductant.

- Solvent optimization : THF outperforms DMSO, DMF, and acetonitrile in similar reactions due to its balance of polarity and boiling point.

- Reaction conditions :

Table 1: Catalyst Screening for Difluoromethylation

| Catalyst | Solvent | Yield (%) | Selectivity (%) |

|---|---|---|---|

| NiCl₂·6H₂O | THF | 80–85 | >90 |

| Pd/C | DMF | 60–65 | 75 |

| CuI | CH₃CN | 45–50 | 65 |

Stepwise Synthesis Protocol

Route 1: Direct Fluorination of 6-Hydroxynicotinate

- Protection of 6-hydroxyl group :

- Treat ethyl 6-hydroxynicotinate with tert-butyldimethylsilyl chloride (TBDMS-Cl) in DMF to yield the silyl-protected intermediate.

- Difluoromethylation :

- React with ClCF₂H in the presence of NiCl₂·6H₂O/Zn in THF at 40°C for 5 hours.

- Deprotection :

- Remove the TBDMS group using tetrabutylammonium fluoride (TBAF) in THF.

Key advantages : High regioselectivity; avoids over-fluorination.

Route 2: Late-Stage Hydroxylation

- Synthesis of ethyl 2-(difluoromethyl)nicotinate :

- Hydroxylation at C6 :

- Employ directed ortho-metalation (DoM) with LDA followed by oxygenation with MoOPH (molybdenum peroxide).

Challenges : Moderate yields (~50%) due to competing side reactions.

Industrial-Scale Considerations

Solvent and Catalyst Recovery

Cost Analysis

- Raw material cost : ~$120/kg for ClCF₂H vs. ~$200/kg for DAST.

- Process efficiency : NiCl₂·6H₂O reduces reaction time by 40% compared to palladium catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(difluoromethyl)-6-hydroxynicotinate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the difluoromethyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the ester group can produce alcohols .

Scientific Research Applications

Ethyl 2-(difluoromethyl)-6-hydroxynicotinate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in the design of fluorinated pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(difluoromethyl)-6-hydroxynicotinate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural analogs based on substituent variations at positions 2 and 6 of the pyridine ring:

*Molecular weights calculated from molecular formulas in cited evidence.

Biological Activity

Ethyl 2-(difluoromethyl)-6-hydroxynicotinate is a chemical compound with notable biological activities attributed to its unique structural features. This compound, a derivative of nicotinic acid, features a difluoromethyl group at the 2-position and a hydroxyl group at the 6-position of the pyridine ring. Its molecular formula is C₉H₉F₂NO₃, with a molecular weight of approximately 217.17 g/mol. The presence of fluorine atoms and hydroxyl groups enhances its reactivity and potential biological interactions.

1. Overview of Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Compounds similar to this compound have shown promising antimicrobial properties, making them potential candidates for developing new antibiotics.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, particularly in solid tumors, by interfering with key signaling pathways such as the raf kinase pathway .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity and leading to various biological effects.

The mechanism of action for this compound is primarily linked to its interaction with biological targets:

- Binding Affinity : The difluoromethyl and hydroxyl groups enhance the compound's binding affinity to target enzymes or receptors, which is crucial for its biological efficacy.

- Signal Transduction Interference : By inhibiting pathways such as raf kinase, the compound may disrupt cancer cell signaling, leading to reduced proliferation and increased apoptosis in tumor cells.

3. Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 6-hydroxynicotinate | Hydroxyl at position 6 | Lacks difluoromethyl group |

| Ethyl 2-methyl-6-hydroxynicotinate | Methyl at position 2 | Different alkyl substituent |

| Ethyl 2-(trifluoromethyl)-6-hydroxynicotinate | Trifluoromethyl instead of difluoromethyl | Stronger electron-withdrawing effect |

| Ethyl 5-cyano-6-hydroxynicotinate | Cyano group at position 5 | Potentially different biological activity |

This compound stands out due to its combination of functional groups that may enhance its reactivity compared to other derivatives.

4. Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- A study investigating the antimicrobial properties found that derivatives similar to this compound showed significant inhibition against various bacterial strains.

- Research on cancer cell lines indicated that this compound could reduce cell viability in a dose-dependent manner, particularly in solid tumors associated with abnormal raf kinase activation .

- Further exploration into enzyme inhibition revealed that this compound effectively modulated enzyme activity, suggesting potential therapeutic applications in drug development.

5. Conclusion

This compound presents a promising profile for further research due to its unique structural characteristics and significant biological activities. Its potential applications in antimicrobial therapy and cancer treatment warrant extensive investigation to fully elucidate its mechanisms and therapeutic efficacy.

Q & A

Q. What are the established synthetic routes for Ethyl 2-(difluoromethyl)-6-hydroxynicotinate, and how do their yields and conditions compare?

Methodological Answer: While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous compounds (e.g., 6-hydroxynicotinate esters and difluoromethyl-containing heterocycles) suggest two primary approaches:

- Esterification : Reacting 2-(difluoromethyl)-6-hydroxynicotinic acid with ethanol under acid catalysis (e.g., H₂SO₄). This mirrors methods for 6-hydroxynicotinic acid ethyl ester synthesis, achieving ~89% yield under reflux conditions .

- Nucleophilic Fluorination : Introducing the difluoromethyl group via reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, followed by esterification. Similar strategies are used in benzofuran derivatives (e.g., Ethyl 6-(difluoromethyl)-4-oxo-tetrahydrobenzofuran-3-carboxylate) .

| Method | Key Steps | Yield Range | Critical Parameters |

|---|---|---|---|

| Direct Esterification | Acid catalysis, reflux | 80–90% | Purity of starting acid, solvent |

| Fluorination + Esterification | Fluorinating agent, temperature control | 50–70% | Selectivity for difluoromethylation |

Optimization requires monitoring reaction intermediates via TLC or HPLC and adjusting stoichiometry to minimize byproducts.

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer: Structural confirmation relies on complementary techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to identify the ester group (δ ~4.3 ppm for -OCH₂CH₃), hydroxyl proton (δ ~10–12 ppm, broad), and difluoromethyl splitting patterns (¹⁹F NMR for -CF₂H) .

- Mass Spectrometry (EI/ESI-MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. NIST databases provide reference spectra for related fluorinated esters .

- X-ray Crystallography : For absolute configuration determination, though crystallization may require co-crystallization agents due to the compound’s polarity .

Key Challenges :

- Overlapping signals in NMR due to aromatic protons.

- Thermal instability during GC-MS analysis; prefer ESI-MS.

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s pharmacokinetic properties and target binding?

Methodological Answer: The -CF₂H group impacts both physicochemical and binding properties:

- Bioavailability : Fluorine’s electronegativity reduces basicity of adjacent amines and enhances lipophilicity, improving membrane permeability (logP optimization) .

- Metabolic Stability : The C-F bond resists oxidative metabolism, prolonging half-life. Compare with non-fluorinated analogs using microsomal stability assays .

- Target Interactions : Fluorine’s stereoelectronic effects may alter hydrogen bonding or van der Waals interactions. Docking studies (e.g., AutoDock Vina) paired with mutagenesis can map binding sites, as seen in fluorinated pyridinecarboxamide inhibitors .

Experimental Design :

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from:

- Assay Conditions : Variability in pH, solvent (DMSO vs. aqueous buffers), or enzyme sources. Standardize protocols using guidelines like NIH’s Assay Guidance Manual.

- Impurity Profiles : Byproducts from incomplete fluorination or ester hydrolysis (e.g., free acid form) may skew results. Validate purity via HPLC (>95%) and include impurity controls .

- Cell Line Differences : Test activity across multiple cell models (e.g., HEK293 vs. HeLa) and correlate with target expression levels via qPCR .

Case Study : If Compound A shows IC₅₀ = 10 nM in one study but 100 nM in another, re-evaluate:

- Solubility in assay media (use DLS for aggregation checks).

- Competitive binding with serum proteins (perform assays in FBS-free conditions).

Q. How can computational modeling predict the reactivity of the difluoromethyl group in nucleophilic environments?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., Gaussian 16) model electronic effects:

- Calculate Fukui indices to identify nucleophilic attack sites on the pyridine ring.

- Compare HOMO/LUMO energies of -CF₂H vs. -CH₃ analogs to predict stability under basic conditions .

- Validate with kinetic studies: Monitor hydrolysis rates (HPLC) in buffered solutions (pH 7–9) and correlate with computed activation energies.

Example Workflow :

- Optimize geometry at B3LYP/6-31G(d) level.

- Simulate nucleophilic attack by hydroxide ion on the ester carbonyl.

- Compare energy barriers for fluorinated vs. non-fluorinated derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.